molecular formula C16H18Cl2N2OS B607310 Encenicline hydrochloride CAS No. 550999-74-1

Encenicline hydrochloride

Cat. No.: B607310
CAS No.: 550999-74-1
M. Wt: 357.3 g/mol
InChI Key: OIJYTJGIDVTCFF-ZOWNYOTGSA-N
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Description

Encenicline hydrochloride is a small molecule that acts as a partial, selective agonist of the alpha-7 nicotinic acetylcholine receptor (alpha-7 nAChR). It has been investigated for its potential to treat cognitive deficits associated with conditions such as schizophrenia and Alzheimer’s disease .

Scientific Research Applications

Mechanism of Action

Target of Action

Encenicline hydrochloride is a partial, selective agonist of the α-7 nicotinic acetylcholine receptor (α7-nAChR) . The α7-nAChR plays a crucial role in the cholinergic system, which is involved in cognitive functions such as attention, learning, and memory .

Mode of Action

Encenicline acts as a co-agonist with acetylcholine, sensitizing the α-7 nACh receptor to its natural ligand . This interaction enhances the response of the α7-nAChR to acetylcholine, thereby potentiating cholinergic transmission . It’s worth noting that Encenicline may have a similar mechanism of action to GTS-21 .

Biochemical Pathways

The primary biochemical pathway affected by Encenicline involves the α7-nAChR mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This process is associated with sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli . Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances .

Pharmacokinetics

It has been reported that encenicline penetrates the blood-brain barrier, which is crucial for its effects on cognition . In a study, Encenicline was well tolerated at single doses up to 180 mg, and doses as low as 1 mg had dose- and time-dependent pharmacodynamic effects on the central nervous system .

Result of Action

Encenicline’s action on the α7-nAChR can lead to improved cognitive function. In clinical trials, Encenicline has shown potential in improving attention, verbal fluency, and executive function in patients with Alzheimer’s disease . Moreover, it has been reported to render sub-efficacious doses of acetylcholinesterase inhibitor (AChEI) drugs effective in restoring memory function .

Action Environment

The efficacy and stability of Encenicline can be influenced by various environmental factors. For instance, the presence of acetylcholine in the synaptic cleft is crucial for Encenicline’s co-agonist action . Furthermore, the drug’s bioavailability and pharmacokinetic profile may be affected by factors such as the patient’s age, sex, and overall health status .

Safety and Hazards

Encenicline hydrochloride is toxic and can cause skin and eye irritation. It also poses a risk of serious damage to health by prolonged exposure . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers

The paper titled “Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia” discusses that Encenicline was generally well tolerated and demonstrated clinically meaningful improvements in cognition and function in patients with schizophrenia .

Biochemical Analysis

Biochemical Properties

Encenicline hydrochloride plays a significant role in biochemical reactions by interacting with the α7 nicotinic acetylcholine receptor. This interaction enhances the acetylcholine response of the receptor, which is crucial for cognitive functions. This compound displaces [3H]-MLA (Methyllycaconitine) and [125I]-α-bungarotoxin, indicating its high affinity for α7-nAChRs . It also inhibits the 5-HT3 receptor and demonstrates selectivity for α7-nAChRs without activating or inhibiting heteromeric α4β2 nAChRs .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It enhances memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors. This compound has shown to restore memory function in scopolamine-treated rats and improve memory in natural forgetting tests . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of α7-nAChRs .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the α7 nicotinic acetylcholine receptor. This binding enhances the receptor’s response to acetylcholine, leading to improved cognitive functions. This compound’s partial agonist activity at α7-nAChRs is crucial for its therapeutic effects. It also inhibits the 5-HT3 receptor, which may contribute to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated good brain penetration and adequate exposure time. Pharmacokinetic studies have shown that it reaches peak brain concentration 2 hours after administration and remains effective for at least 4 hours . The stability and degradation of this compound over time are essential factors in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 0.3 mg/kg, it significantly restores memory function in scopolamine-treated rats. Co-administration of sub-efficacious doses of this compound and donepezil fully restores memory . Higher doses may lead to adverse effects, and the optimal dosage must be carefully determined to avoid toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It binds moderately to rat plasma proteins and demonstrates proportional dose escalation over a range of 0.1-30 mg/kg . The metabolic flux and metabolite levels influenced by this compound are critical for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has good brain penetration and an adequate exposure time, with brain concentrations remaining similar between 2 and 8 hours . The transport and distribution mechanisms are essential for its localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within neurons, where it interacts with α7 nicotinic acetylcholine receptors. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Encenicline hydrochloride can be synthesized using asymmetric synthesis methods. The process involves the use of chiral auxiliaries to achieve the desired stereochemistry. The compound is typically obtained as a white solid .

Industrial Production Methods: The industrial production of this compound involves optimizing reaction conditions to improve yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of salt forms, such as hydrochloride, enhances the compound’s water solubility and stability .

Chemical Reactions Analysis

Types of Reactions: Encenicline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups .

Comparison with Similar Compounds

Uniqueness of Encenicline Hydrochloride: this compound is unique in its ability to act as a co-agonist with acetylcholine, sensitizing the alpha-7 nACh receptor to its natural ligand. This property allows it to enhance cognitive function effectively while minimizing side effects associated with over-activation of other nicotinic receptors .

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS.ClH/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJYTJGIDVTCFF-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673090
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550999-74-1
Record name Encenicline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENCENICLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYV1YE9W06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What makes the solid form landscape of Encenicline Hydrochloride unique?

A1: this compound (Enc-HCl) exhibits a remarkable degree of polymorphism. Research has identified it as dodecamorphic, meaning it can exist in twelve distinct crystalline forms. This is significant because different polymorphs can exhibit varying physical and chemical properties, impacting the drug development process. []

Q2: Why is water so important in the crystallization of Enc-HCl?

A2: Enc-HCl displays a strong tendency to incorporate water into its crystal structure. Studies have shown that crystallization of Enc-HCl in a non-solvated form is not observed, highlighting the crucial role of water in the process. All four identified monohydrate phases exhibit high stability. Notably, even after dehydration, the core structural motif remains largely intact, resulting in either isostructural (for Forms I and II) or isomorphic (for Form III) desolvates. []

Q3: How does the presence of water impact the stability of different Enc-HCl forms?

A3: The incorporation of water molecules within the crystal lattice leads to the formation of Enc-HCl-water hexamers. These hexamers arrange themselves into slabs, which then stack to form the larger crystal structure. The specific arrangement of these hexamer slabs influences the stability and dehydration properties of each monohydrate form. []

Q4: What is the significance of desolvation in studying Enc-HCl polymorphism?

A4: Desolvation, the process of removing solvent molecules from a crystal structure, has proven to be a valuable technique in accessing a variety of Enc-HCl polymorphs. Researchers have successfully obtained numerous polymorphs by desolvating various solvates of Enc-HCl. This approach has been instrumental in identifying a record-breaking ten solved crystal structures for this compound. []

Q5: How does the molecular packing in different Enc-HCl polymorphs compare?

A5: While Enc-HCl exhibits a high degree of polymorphism, the molecular packing in the different polymorphs shows striking similarities to the packing observed in their precursor solvates. Interestingly, the conformation of the Enc-HCl molecule remains consistent across all structures, indicating that it consistently adopts its lowest energy conformation. []

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